molecular formula C4H6BrF3O B12449278 3-Bromo-4,4,4-trifluoro-butan-1-ol

3-Bromo-4,4,4-trifluoro-butan-1-ol

Cat. No.: B12449278
M. Wt: 206.99 g/mol
InChI Key: GCEVPGZANGJYKJ-UHFFFAOYSA-N
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Description

3-Bromo-4,4,4-trifluoro-butan-1-ol is an organic compound with the molecular formula C4H6BrF3O It is a halogenated alcohol, characterized by the presence of bromine and trifluoromethyl groups attached to a butanol backbone

Preparation Methods

The synthesis of 3-Bromo-4,4,4-trifluoro-butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate . This reaction typically occurs under controlled conditions to ensure the selective bromination of the butanol derivative.

Chemical Reactions Analysis

3-Bromo-4,4,4-trifluoro-butan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a suitable catalyst for reduction .

Scientific Research Applications

3-Bromo-4,4,4-trifluoro-butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,4,4-trifluoro-butan-1-ol involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-Bromo-4,4,4-trifluoro-butan-1-ol can be compared with other halogenated alcohols, such as:

    4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.

    3-Bromo-3-buten-1-ol: Contains a double bond, making it more reactive in certain chemical reactions.

    3-Bromo-1,1,1-trifluoroacetone: A ketone derivative with different chemical properties and applications.

Properties

Molecular Formula

C4H6BrF3O

Molecular Weight

206.99 g/mol

IUPAC Name

3-bromo-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C4H6BrF3O/c5-3(1-2-9)4(6,7)8/h3,9H,1-2H2

InChI Key

GCEVPGZANGJYKJ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(F)(F)F)Br

Origin of Product

United States

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